molecular formula C21H23ClN6O2 B2846758 7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396758-85-2

7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2846758
CAS No.: 1396758-85-2
M. Wt: 426.91
InChI Key: CXKQYGXPJXQFER-UHFFFAOYSA-N
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Description

The compound 7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that features a piperazine ring substituted with a 3-chlorophenyl group and a pyrimidine ring system

Mechanism of Action

Target of Action

It is known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it is possible that this compound may interact with a variety of targets depending on its specific structure and functional groups.

Pharmacokinetics

Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . Therefore, it is likely that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in an appropriate solvent.

    Reduction: LiAlH4 in dry ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA would yield sulfoxides, while reduction with LiAlH4 would yield the corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: is unique due to its specific combination of a piperazine ring with a 3-chlorophenyl group and a pyrimidine ring system. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-6-cyclopentyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O2/c22-14-4-3-7-16(12-14)26-8-10-27(11-9-26)20-23-13-17-18(24-20)25-21(30)28(19(17)29)15-5-1-2-6-15/h3-4,7,12-13,15H,1-2,5-6,8-11H2,(H,23,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKQYGXPJXQFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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